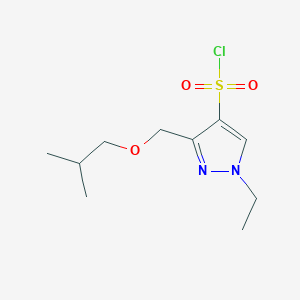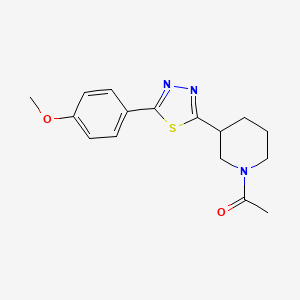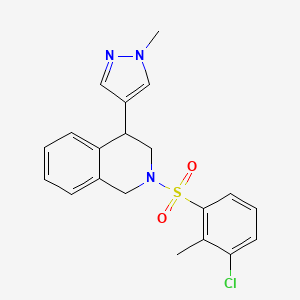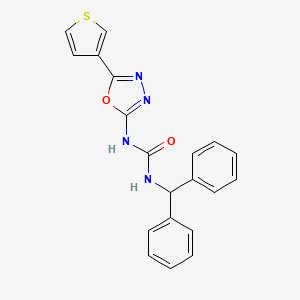![molecular formula C12H19NO5 B3005775 Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-11-2](/img/structure/B3005775.png)
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid," is a racemic mixture containing both enantiomers of a chiral carboxylic acid derivative. This compound is structurally related to pyrrole-based amino acids and is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of related racemic carboxylic acids can be achieved through various methods. For instance, the kinetic resolution of racemic carboxylic acids has been demonstrated using an L-histidine-derived sulfonamide-induced enantioselective esterification reaction . This method could potentially be applied to the synthesis of the compound , given its structural similarity to the substrates mentioned in the paper. Additionally, the preparation of racemic pyrrolidine derivatives, which share a similar heterocyclic structure, has been reported through catalytic deuteration, followed by stereospecific reduction . This approach might offer insights into the synthesis of the furo[2,3-c]pyrrole core of the target compound.
Molecular Structure Analysis
The molecular structure of the compound includes a hexahydro-2H-furo[2,3-c]pyrrole ring system, which is a bicyclic structure composed of fused furan and pyrrole rings. The presence of multiple chiral centers (3R,3aS,6aS) indicates that the compound can exist in several stereoisomeric forms. The configuration of these chiral centers is crucial for the biological activity and physical properties of the compound .
Chemical Reactions Analysis
The Boc-protected carboxylic acid moiety of the compound is likely to undergo reactions typical of carboxylic acids, such as esterification and amidation, which are fundamental in peptide coupling reactions . The pyrrole ring could potentially engage in electrophilic aromatic substitution reactions, although the presence of the Boc group and the bicyclic structure may influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its stereochemistry and the presence of the Boc group. The Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The racemic nature of the compound suggests that its physical properties, such as melting point and solubility, would be different from those of its pure enantiomers. The compound's stability under acidic conditions could be inferred from studies on similar compounds, such as the acid-catalyzed racemization of axially dissymmetric binaphthyl carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Bile Pigments : This compound has been used in the synthesis of bile pigments like mesourobilin dimethyl esters, demonstrating its utility in complex organic synthesis processes (Gossauer & Weller, 1978).
Chiral Resolution Agents : The compound's enantiomers have been utilized as chiral resolving agents, highlighting its role in the separation of other chiral molecules (Piwowarczyk et al., 2008).
Synthesis of Amino Acids : It has been employed in the synthesis of enantiomerically pure amino acids, which are fundamental building blocks in biochemistry (Jiménez et al., 2001).
Hydroxylated α-Amino Acids Synthesis : The compound is instrumental in synthesizing hydroxylated α-amino acids, used in a wide array of biochemical applications (Rassu et al., 1994).
Furo[2,3-c]pyrroles Synthesis : Its role in the synthesis of furo[2,3-c]pyrroles and benzofuro[2,3-c]pyrroles, which are important heterocyclic compounds in medicinal chemistry, is noted (Sha et al., 1995).
Azabicycloalkane Systems : It has been used in the synthesis of azabicycloalkane systems, relevant in the development of new pharmaceutical compounds (Zanardi et al., 2008).
Pharmaceutical and Medicinal Research
Building Blocks for Biologically Active Compounds : The compound serves as a chiral building block in the synthesis of biologically active nitrogen-containing compounds, demonstrating its relevance in pharmaceutical research (Takahata et al., 1991).
Supramolecular Self-Assembly : Its derivatives have been studied for their role in supramolecular self-assembly, which is crucial in the development of new materials and drug delivery systems (Kălmăn et al., 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHADCKOZUFOT-HRDYMLBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)

![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)
![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
